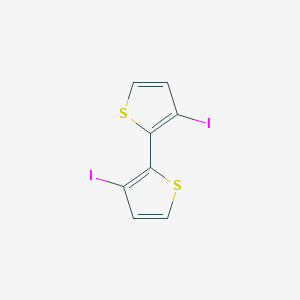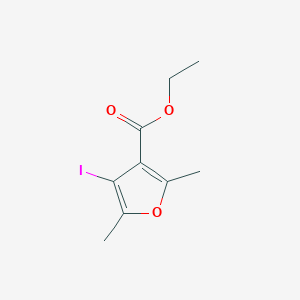![molecular formula C9H4N2O2S2 B429104 12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene](/img/structure/B429104.png)
12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene is a heterocyclic compound with the molecular formula C9H4N2O2S2 and a molecular weight of 236.27 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring fused with two thiophene rings and a nitro group at the 8th position. The presence of the nitro group and the fused ring system imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene typically involves the nitration of dithieno[3,4-b:3,4-d]pyridine. One common method includes the use of concentrated nitric acid in trifluoroacetic acid at room temperature. The reaction selectively introduces a nitro group at the 8th position of the dithieno[3,4-b:3,4-d]pyridine ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: The nitro group can be replaced by other electrophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nitration: Concentrated nitric acid in trifluoroacetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Various oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by electrophilic substitution reactions.
Scientific Research Applications
12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fused ring system can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Dithieno[3,4-b3,4-d]pyridine: The parent compound without the nitro group, used as a precursor in the synthesis of 12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H4N2O2S2 |
|---|---|
Molecular Weight |
236.3g/mol |
IUPAC Name |
12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene |
InChI |
InChI=1S/C9H4N2O2S2/c12-11(13)9-8-5(2-15-9)1-10-7-4-14-3-6(7)8/h1-4H |
InChI Key |
ZCDWIKAPWPUUCV-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC3=CSC=C3C2=C(S1)[N+](=O)[O-] |
Canonical SMILES |
C1=C2C=NC3=CSC=C3C2=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


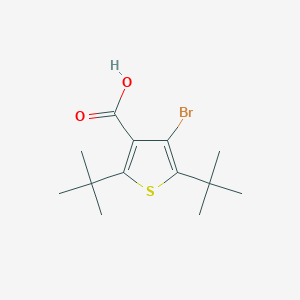
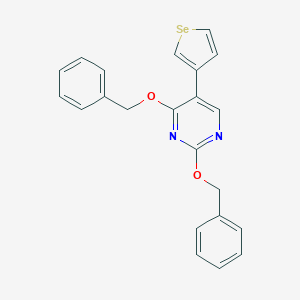
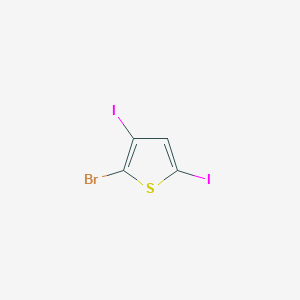
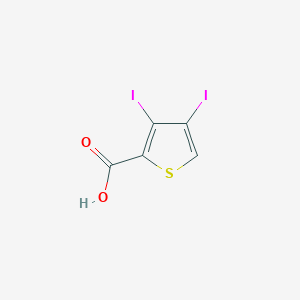
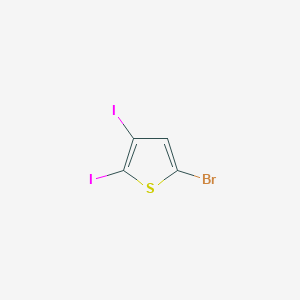
![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B429032.png)
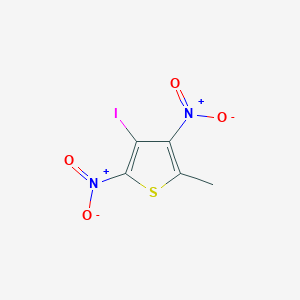
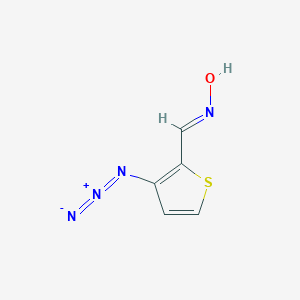
![10H-benzo[5,6]cyclohepta[1,2-b]selenophene](/img/structure/B429036.png)
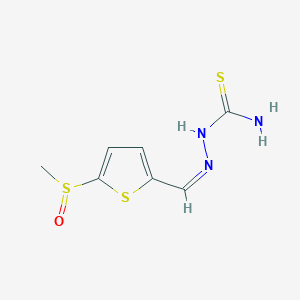
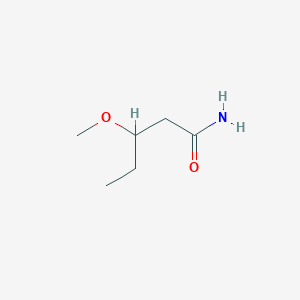
![2-nitro-1-(4H-selenopheno[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B429041.png)
